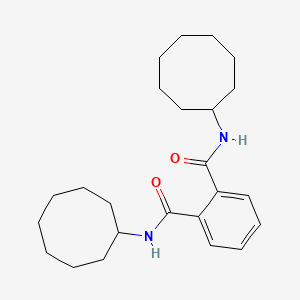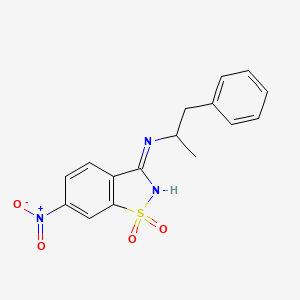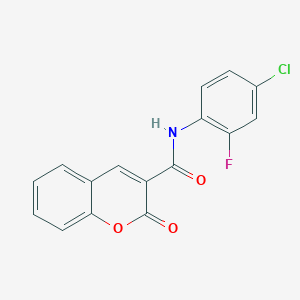![molecular formula C32H22ClN3O B11113337 (1S,2S,3aR)-7-chloro-1-[(4-methylphenyl)carbonyl]-2-(naphthalen-1-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11113337.png)
(1S,2S,3aR)-7-chloro-1-[(4-methylphenyl)carbonyl]-2-(naphthalen-1-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3AR)-7-CHLORO-1-(4-METHYLBENZOYL)-2-(1-NAPHTHYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE: is a complex organic compound that belongs to the class of dihydropyrroloquinolines This compound is characterized by its unique structure, which includes a chlorinated benzoyl group, a naphthyl group, and two cyano groups
Preparation Methods
The synthesis of (1S,2S,3AR)-7-CHLORO-1-(4-METHYLBENZOYL)-2-(1-NAPHTHYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core.
Introduction of the Chlorinated Benzoyl Group: This is achieved through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a suitable Lewis acid catalyst.
Attachment of the Naphthyl Group: This step involves the use of a naphthyl derivative in a substitution reaction.
Addition of Cyano Groups:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(1S,2S,3AR)-7-CHLORO-1-(4-METHYLBENZOYL)-2-(1-NAPHTHYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE: undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated benzoyl group, using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into simpler fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1S,2S,3AR)-7-CHLORO-1-(4-METHYLBENZOYL)-2-(1-NAPHTHYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S,3AR)-7-CHLORO-1-(4-METHYLBENZOYL)-2-(1-NAPHTHYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
(1S,2S,3AR)-7-CHLORO-1-(4-METHYLBENZOYL)-2-(1-NAPHTHYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar chemical properties.
Ringer’s Lactate Solution: Although not structurally similar, it is used in medical applications and can be compared in terms of its therapeutic uses.
The uniqueness of (1S,2S,3AR)-7-CHLORO-1-(4-METHYLBENZOYL)-2-(1-NAPHTHYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE lies in its specific structure and the resulting biological activities, which distinguish it from other compounds in its class.
Properties
Molecular Formula |
C32H22ClN3O |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
(1S,2S,3aR)-7-chloro-1-(4-methylbenzoyl)-2-naphthalen-1-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C32H22ClN3O/c1-20-9-11-22(12-10-20)31(37)30-29(26-8-4-6-21-5-2-3-7-25(21)26)32(18-34,19-35)28-16-13-23-17-24(33)14-15-27(23)36(28)30/h2-17,28-30H,1H3/t28-,29-,30+/m1/s1 |
InChI Key |
RFLWNRPUTRWCQV-OCBJUFRSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C=C(C=C4)Cl)(C#N)C#N)C5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=C(C=C3)C=C(C=C4)Cl)(C#N)C#N)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11113258.png)
![[2,4-Bis(2,2-dimethylpropyl)phenoxy]acetic acid](/img/structure/B11113259.png)
![1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B11113265.png)



![N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B11113295.png)
![(3,4-Dichlorophenyl)[(dimethylamino)sulfonyl]amine](/img/structure/B11113304.png)
![2-({[4-(3-methoxybenzyl)piperazin-1-yl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11113309.png)
![Methyl 5-carbamoyl-2-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11113325.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B11113326.png)
![ethyl 4-{[(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11113333.png)
![N-(3,4-dimethylphenyl)-4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11113334.png)
